

An In-depth Technical Guide to Methyl Pentadecanoate

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Compound of Interest		
Compound Name:	Methyl Pentadecanoate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl pentadecanoate**, a saturated fatty acid methyl ester. It details its chemical and physical properties, safety information, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

Methyl pentadecanoate, also known as methyl n-pentadecanoate, is the methyl ester of pentadecanoic acid.[1] Its fundamental properties are summarized below.

Identifiers and General Properties

Property	Value "	Reference(s)
CAS Number	7132-64-1	[1]
Molecular Formula	C16H32O2	[1]
Molecular Weight	256.42 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Synonyms	Pentadecanoic acid, methyl ester; Methyl n-pentadecanoate	[1]



Physical Properties

Property	Value	Reference(s)
Melting Point	18-19 °C	[3]
Boiling Point	141-142 °C at 3 mmHg	[3]
Density	0.862 g/mL at 25 °C	[3]
Refractive Index	1.437 - 1.440 at 20 °C	[3]
Flash Point	> 110 °C	[3]
Solubility	Insoluble in water; Soluble in alcohol and ether	[3]

Safety and Hazard Information

Methyl pentadecanoate is considered a hazardous substance and requires careful handling in a laboratory setting.

Hazard Category	GHS Classification	Precautionary Statements
Eye Damage	Category 1 (H318: Causes serious eye damage)	P280, P305+P351+P338, P310
Aquatic Toxicity	Toxic to aquatic organisms, may cause long-term adverse effects	[4]

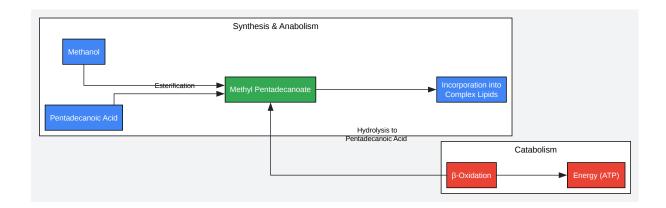
GHS - Globally Harmonized System of Classification and Labelling of Chemicals.

Biological and Metabolic Context

Methyl pentadecanoate is a fatty acid ester that can be found in various natural sources, including plants and bacteria.[1] It serves as a model compound in the study of lipid metabolism and fatty acid synthesis.[5] While not a key regulator in a specific signaling cascade, its metabolism is integrated within the broader context of fatty acid metabolism, where



it can be synthesized from pentadecanoic acid and incorporated into more complex lipids or broken down for energy.[5][6]



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Caption: Metabolic context of **methyl pentadecanoate**.

Experimental Protocols

The following sections detail standardized procedures for the synthesis and analysis of **methyl pentadecanoate**.

Synthesis via Acid-Catalyzed Esterification

This protocol describes the synthesis of **methyl pentadecanoate** from pentadecanoic acid and methanol using an acid catalyst.

Materials:

- Pentadecanoic acid
- Methanol (anhydrous)

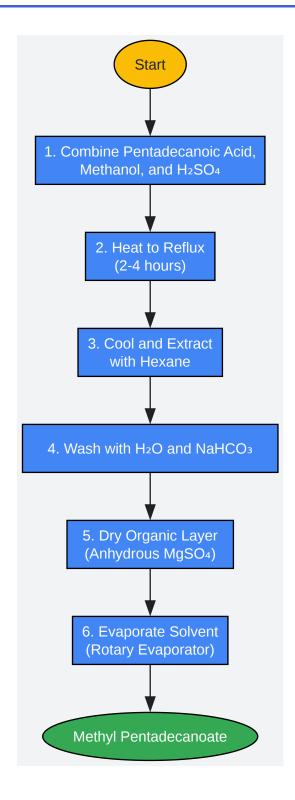


- Sulfuric acid (concentrated)
- n-Hexane
- Sodium bicarbonate (5% aqueous solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

- In a round-bottom flask, dissolve a known quantity of pentadecanoic acid in an excess of anhydrous methanol (e.g., a 10:1 molar ratio of methanol to fatty acid).
- While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the fatty acid weight).
- Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 2-4 hours.[7]
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add an equal volume of n-hexane and wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude methyl pentadecanoate.
- The product can be further purified by vacuum distillation if required.





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Caption: Workflow for synthesis of **methyl pentadecanoate**.



Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of **methyl pentadecanoate**, typically as part of a fatty acid methyl ester (FAME) mixture. This is a common method for analyzing fatty acid profiles in biological samples.[8]

Materials:

- Sample containing methyl pentadecanoate
- Internal standard (e.g., methyl nonadecanoate)
- Hexane (GC grade)
- GC-MS system with a suitable capillary column (e.g., polar, biscyanopropyl-based or non-polar, 5% phenyl-methylpolysiloxane-based)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in hexane. If the sample is a complex lipid mixture, it must first be transesterified (e.g., using methanolic HCl or BF₃ in methanol) to convert all fatty acids to their methyl esters.[9]
- Internal Standard: Add a known amount of an internal standard, such as methyl nonadecanoate (C19:0), to the prepared sample.[10]
- GC-MS Parameters (Example):
 - Injector: 250°C, splitless mode.
 - Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 4°C/min, hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-550.

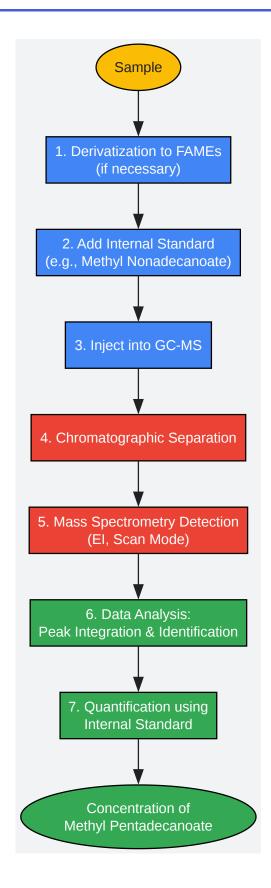






- Transfer Line Temperature: 280°C.
- Analysis: Inject 1 μ L of the sample into the GC-MS. Identify the **methyl pentadecanoate** peak by its retention time and mass spectrum (characteristic ions at m/z 74, 87, and the molecular ion at m/z 256).
- Quantification: Calculate the concentration of methyl pentadecanoate by comparing its
 peak area to the peak area of the internal standard, using a pre-established calibration
 curve.





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Caption: Workflow for GC-MS analysis of **methyl pentadecanoate**.



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